Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with pyridyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Pyridyl Groups: The piperazine core is then functionalized with pyridyl groups through nucleophilic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while reduction could produce pyridyl alcohols.
Scientific Research Applications
3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE can be compared to other piperazine derivatives, such as:
Piperazinopyrrolidinones: These compounds also feature a piperazine ring but with different substituents, leading to distinct biological activities.
Pyridylmethyl-coumarin esters: These compounds contain pyridyl groups and exhibit unique pharmacological properties.
The uniqueness of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyridine ring and a piperazine moiety, which are known for their biological activity. The molecular formula is C19H22N4O with a molecular weight of approximately 318.41 g/mol. This structural configuration suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in disease processes. For instance, pyridine derivatives are frequently explored for their ability to inhibit phosphodiesterases (PDEs), which play a significant role in regulating intracellular signaling pathways.
Inhibition of Phosphodiesterases
A study highlighted the effectiveness of related pyridinic compounds as selective inhibitors of PDE5, which is implicated in cardiovascular diseases. The compound demonstrated brain penetration capabilities, suggesting potential for central nervous system applications .
Anticancer Activity
The compound's biological activity has been evaluated in various cancer models. Notably, pyridine derivatives have shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis in human breast and ovarian cancer cell lines, with IC50 values indicating significant potency .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 19.9 |
MCF-7 (Breast) | 75.3 |
OVCAR-3 (Ovarian) | 32.5 |
These findings suggest that pyridinic compounds could serve as lead candidates for developing novel anticancer therapies.
Anti-Tubercular Activity
Another area of investigation is the anti-tubercular activity of similar compounds. A series of substituted pyridinic derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Some exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM, highlighting their potential as anti-tubercular agents .
Case Studies
- PDE5 Inhibition : A study on aminopyridopyrazinones revealed that a derivative similar to this compound showed robust in vivo blood pressure lowering effects in spontaneously hypertensive rats, indicating its therapeutic potential for hypertension management .
- Anticancer Efficacy : Research on benzoylpiperidine derivatives demonstrated notable antiproliferative effects on various cancer cell lines, reinforcing the idea that modifications to the piperazine structure can enhance biological activity against cancer cells .
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
pyridin-3-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18N4O/c21-16(14-4-3-6-17-12-14)20-10-8-19(9-11-20)13-15-5-1-2-7-18-15/h1-7,12H,8-11,13H2 |
InChI Key |
SNPDJDPFCGEZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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